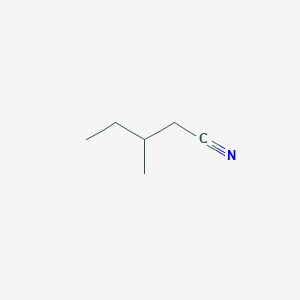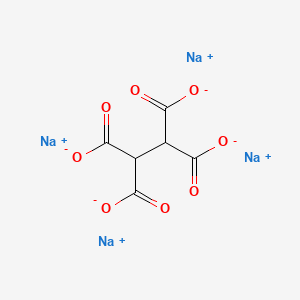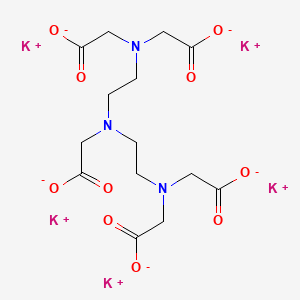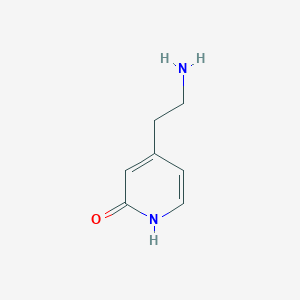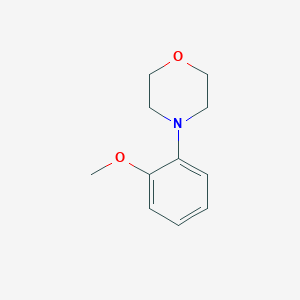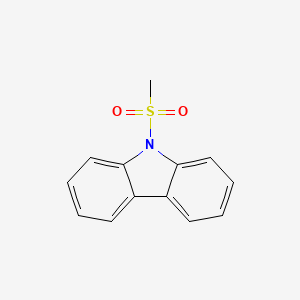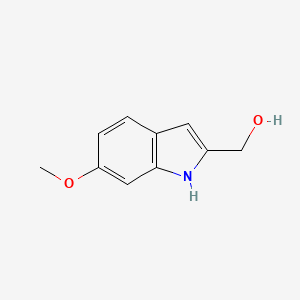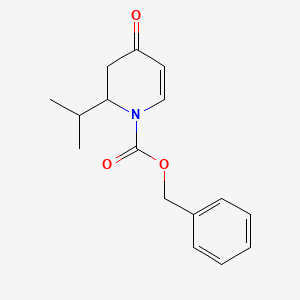
2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine
Vue d'ensemble
Description
2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of pyrazolopyridine derivatives and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine is not fully understood. However, it is believed to modulate various cellular pathways and signaling cascades involved in inflammation, cell proliferation, and apoptosis. It has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine in lab experiments is its ability to modulate various cellular pathways and signaling cascades involved in disease pathogenesis. It is also relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated before its use in preclinical and clinical studies.
Orientations Futures
There are several future directions for the research on 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine. One of the areas of interest is the development of novel drug candidates based on this compound for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Another area of interest is the synthesis of novel materials using this compound as a building block, which could have potential applications in various fields such as electronics and photonics. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Applications De Recherche Scientifique
2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In pharmacology, it has been investigated for its potential use as a drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In material science, this compound has been studied for its potential use as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3/c1-10-3-2-4-14(18-10)15-13(9-17-19-15)11-5-7-12(16)8-6-11/h2-9H,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPFFCRCUZQGJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435386 | |
| Record name | 2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine | |
CAS RN |
607738-00-1 | |
| Record name | 2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



